molecular formula C17H14ClN5O2S B11606558 N'-[(E)-(2-chloro-7-methoxyquinolin-3-yl)methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide

N'-[(E)-(2-chloro-7-methoxyquinolin-3-yl)methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide

Cat. No.: B11606558
M. Wt: 387.8 g/mol
InChI Key: AAUKQSOPROYLNV-ZVBGSRNCSA-N
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Description

N’-[(E)-(2-chloro-7-methoxyquinolin-3-yl)methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a quinoline core, which is known for its diverse biological activities, and a pyrimidine moiety, which is often found in compounds with significant pharmacological properties.

Preparation Methods

The synthesis of N’-[(E)-(2-chloro-7-methoxyquinolin-3-yl)methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide typically involves the condensation of 2-chloro-7-methoxyquinoline-3-carbaldehyde with 2-(pyrimidin-2-ylsulfanyl)acetohydrazide. This reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the resulting precipitate is filtered and purified by recrystallization .

Chemical Reactions Analysis

N’-[(E)-(2-chloro-7-methoxyquinolin-3-yl)methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide undergoes various chemical reactions, including:

Scientific Research Applications

N’-[(E)-(2-chloro-7-methoxyquinolin-3-yl)methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(2-chloro-7-methoxyquinolin-3-yl)methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide involves its interaction with various molecular targets. The quinoline moiety can intercalate into DNA, disrupting its function and leading to antimicrobial effects. Additionally, the compound can scavenge free radicals, providing antioxidant benefits. The exact molecular pathways involved are still under investigation, but it is believed that the compound’s ability to interact with multiple targets contributes to its diverse biological activities .

Comparison with Similar Compounds

N’-[(E)-(2-chloro-7-methoxyquinolin-3-yl)methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide can be compared with other similar compounds such as:

Properties

Molecular Formula

C17H14ClN5O2S

Molecular Weight

387.8 g/mol

IUPAC Name

N-[(E)-(2-chloro-7-methoxyquinolin-3-yl)methylideneamino]-2-pyrimidin-2-ylsulfanylacetamide

InChI

InChI=1S/C17H14ClN5O2S/c1-25-13-4-3-11-7-12(16(18)22-14(11)8-13)9-21-23-15(24)10-26-17-19-5-2-6-20-17/h2-9H,10H2,1H3,(H,23,24)/b21-9+

InChI Key

AAUKQSOPROYLNV-ZVBGSRNCSA-N

Isomeric SMILES

COC1=CC2=NC(=C(C=C2C=C1)/C=N/NC(=O)CSC3=NC=CC=N3)Cl

Canonical SMILES

COC1=CC2=NC(=C(C=C2C=C1)C=NNC(=O)CSC3=NC=CC=N3)Cl

Origin of Product

United States

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